molecular formula C8H9NO2 B1528843 4-(3-Furyl)-2-pyrrolidinone CAS No. 1367057-70-2

4-(3-Furyl)-2-pyrrolidinone

Cat. No. B1528843
M. Wt: 151.16 g/mol
InChI Key: RPUZGVLQWJIHRZ-UHFFFAOYSA-N
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Description

4-(3-Furyl)-2-pyrrolidinone (also known as 4-furyl-2-pyrrolidinone or 4-FP) is an organic compound that has been studied for its potential applications in scientific research. 4-FP is a derivative of pyrrolidinone, a five-membered heterocyclic compound. It is a colorless liquid with a boiling point of 227°C and a melting point of -32°C. 4-FP has a variety of applications in the fields of chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Biological Activity

  • Derivative Synthesis and Potential Biological Activity : Pyrrolidin-2-ones, including derivatives of 4-(3-Furyl)-2-pyrrolidinone, have been synthesized and studied due to their presence in many natural products and biologically active molecules. The introduction of various substituents into the nucleus of pyrrolidin-2-ones is significant for creating new medicinal molecules with enhanced biological activity. The synthesis involves reactions of methyl ester of furyl-2-carbonylpyruvic acid with aromatic aldehyde and amino-alcohols, producing compounds with potential biological activities as indicated by their structural analyses through NMR and IR spectroscopy (Rubtsova et al., 2020).

Chemical Synthesis and Material Science Applications

  • Novel Approaches to Substituted Furans and Pyrroles : Substituted furans and pyrroles, which can be derived from 4-(3-Furyl)-2-pyrrolidinone, play crucial roles in chemical synthesis, natural products, pharmaceutical agents, and materials science. Innovative methods for preparing these compounds have been developed, offering new pathways for synthesizing complex heterocycles. This research demonstrates the versatility of furyl-based compounds in organic synthesis and material science (Kelly, Kerrigan, & Walsh, 2008).

Photophysical Properties and Materials Chemistry

  • Synthesis and Photophysical Properties of Boron-Dipyrromethenes : Research on boron-dipyrromethenes (BODIPYs) substituted with furyl-based units like 4-(3-Furyl)-2-pyrrolidinone derivatives has shown significant variations in their spectral, electrochemical, and photophysical properties. These compounds exhibit broad, red-shifted absorption and emission bands with large Stokes shifts, indicating their potential applications in fluorescent materials and organic electronics (Khan, Rao, & Ravikanth, 2010).

Pharmaceutical Research and Development

  • Antiarrhythmic and Calcium Channel Antagonism : Derivatives of 4-(3-Furyl)-2-pyrrolidinone have been evaluated for their potential antiarrhythmic pharmaceutical properties, particularly as Ca2+ antagonists. These studies highlight the compound's relevance in developing new medications targeting cardiovascular diseases (Holt & Caignan, 2000).

properties

IUPAC Name

4-(furan-3-yl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO2/c10-8-3-7(4-9-8)6-1-2-11-5-6/h1-2,5,7H,3-4H2,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPUZGVLQWJIHRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1=O)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Furyl)-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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